An In-depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzaldehyde: Properties, Synthesis, and Applications
Introduction
2-Hydroxy-4,6-dimethylbenzaldehyde is an aromatic organic compound that holds significant value as a synthetic intermediate in medicinal chemistry and materials science. As a substituted salicylaldehyde, its unique structural features—a reactive aldehyde group, a phenolic hydroxyl, and two methyl substituents on the benzene ring—provide a versatile scaffold for constructing more complex molecular architectures. This guide offers a comprehensive overview for researchers, chemists, and drug development professionals, detailing the compound's core properties, providing validated synthesis protocols, and exploring its pivotal role in the development of novel therapeutic agents. Our focus is on the causality behind the chemistry, ensuring a deep, practical understanding of its synthesis and application.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 2-Hydroxy-4,6-dimethylbenzaldehyde is the cornerstone of its effective application. These properties dictate its behavior in reactions, purification processes, and analytical characterization.
General & Physical Properties
The compound is typically a yellow to brown crystalline solid at room temperature. Key identifying and physical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-4,6-dimethylbenzaldehyde | [1] |
| Synonyms | 4,6-Dimethyl-2-hydroxybenzaldehyde, 4,6-Dimethylsalicylaldehyde | [1] |
| CAS Number | 1666-02-0 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Melting Point | 50 °C | |
| Boiling Point | 140 °C (at 29 Torr) | |
| Density | ~1.1 g/cm³ | |
| Solubility | Very slightly soluble in water; soluble in common organic solvents like ethanol, ether, and chloroform. |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 2-Hydroxy-4,6-dimethylbenzaldehyde.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm, Predicted) | Justification |
| Aldehyde (-CHO) | ~10.1 | ~192-194 | The aldehydic proton is highly deshielded. The carbonyl carbon resonance is characteristic and appears far downfield. |
| Phenolic (-OH) | ~11.9 | - | The strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen deshields this proton significantly, often resulting in a sharp singlet. |
| Aromatic (C3-H) | ~6.5 | ~118-120 | This proton is ortho to both the -OH (electron-donating) and -CHO (electron-withdrawing) groups. |
| Aromatic (C5-H) | ~6.4 | ~122-124 | This proton is ortho to one methyl group and para to another. |
| C4-Methyl (-CH₃) | ~2.4 | ~20-22 | Aromatic methyl group protons. |
| C6-Methyl (-CH₃) | ~2.2 | ~18-20 | Aromatic methyl group protons. |
| C1 (C-CHO) | - | ~120-122 | Quaternary carbon attached to the aldehyde. |
| C2 (C-OH) | - | ~160-162 | Quaternary carbon attached to the hydroxyl group, shifted downfield by the oxygen. |
| C4 (C-CH₃) | - | ~140-142 | Quaternary carbon attached to a methyl group. |
| C6 (C-CH₃) | - | ~138-140 | Quaternary carbon attached to a methyl group. |
Note: ¹³C NMR values are predicted based on data from analogous substituted benzaldehydes. Actual values may vary slightly.
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3100-3300 (broad) | The phenolic hydroxyl group. The broadness indicates hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2900-3000 | Stretching of C-H bonds in the methyl groups. |
| C-H Stretch (Aldehyde) | 2720-2820 | A characteristic, often weak, band for the aldehydic C-H bond. |
| C=O Stretch (Aldehyde) | 1650-1670 | Carbonyl stretch. The frequency is lowered from a typical aldehyde (~1720 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group. |
| C=C Stretch (Aromatic) | 1580-1610 | Benzene ring skeletal vibrations. |
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and common fragmentation patterns.
| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |
| 150 | [C₉H₁₀O₂]⁺• | Molecular Ion (M⁺•) . Corresponds to the intact molecule.[1] |
| 149 | [C₉H₉O₂]⁺ | [M-H]⁺ . Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes, forming a stable acylium ion.[1] |
| 121 | [C₈H₉O]⁺ | [M-CHO]⁺ . Loss of the formyl radical (-CHO). |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment, although less prominent than in unsubstituted benzaldehyde, can arise from further fragmentation.[1] |
Synthesis and Mechanism: The Duff Reaction
The most common and effective method for synthesizing 2-Hydroxy-4,6-dimethylbenzaldehyde is the Duff reaction . This reaction accomplishes the ortho-formylation of a highly activated phenol, in this case, 3,5-dimethylphenol.
Causality of Reagent Selection
The Duff reaction's success hinges on the specific roles of its reagents:
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3,5-Dimethylphenol (Substrate): The phenol's hydroxyl group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. In this symmetrical substrate, the two ortho positions (C2 and C6) are equivalent and sterically unhindered, leading to high regioselectivity.
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Hexamethylenetetramine (HMTA): This acts as the formylating agent. It is a stable, solid source of anhydrous formaldehyde.
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Glyceroboric Acid (Catalyst/Medium): Prepared in situ from glycerol and boric acid, this medium serves multiple purposes. Boric acid is a mild Lewis acid that facilitates the generation of the active electrophile from HMTA.[2] The viscous glycerol medium allows for the high temperatures (150-160°C) required for the reaction to proceed efficiently.[3]
Reaction Mechanism
The mechanism involves three key stages: generation of the electrophile, electrophilic aromatic substitution, and hydrolysis.
Caption: Mechanism of the Duff Reaction.
Validated Experimental Protocol
This protocol is adapted from established procedures for the Duff reaction on phenols.[3]
Materials:
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Glycerol (500 g)
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Boric acid (100 g)
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3,5-Dimethylphenol (50 g, 0.41 mol)
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Hexamethylenetetramine (50 g, 0.36 mol)
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Concentrated Sulfuric Acid
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Standard laboratory glassware for heating, stirring, and steam distillation.
Procedure:
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Catalyst Preparation: In a 2-liter beaker, heat 500 g of glycerol with 100 g of boric acid, stirring continuously. Heat until the temperature reaches 165°C to form glyceroboric acid, ensuring all water is expelled.
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Reactant Preparation: Thoroughly grind 50 g of 3,5-dimethylphenol and 50 g of hexamethylenetetramine together in a mortar to create an intimate mixture.
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Reaction Initiation: Cool the glyceroboric acid mixture to 150°C. Vigorously stir the mixture while adding the powdered phenol-hexamine mixture. The addition should be controlled to maintain the temperature between 150-165°C. Heat if necessary after the initial exothermic reaction subsides.
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Reaction Completion: Continue stirring the reaction mixture in this temperature range for 20 minutes.
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Workup - Hydrolysis: Allow the mixture to cool to approximately 115°C. Cautiously acidify by adding a pre-mixed solution of 50 mL of concentrated sulfuric acid in 150 mL of water.
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Purification - Steam Distillation: Assemble a steam distillation apparatus. Steam distill the acidified reaction mixture. The product, 2-Hydroxy-4,6-dimethylbenzaldehyde, is volatile with steam and will co-distill. Collect the milky distillate.
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Isolation: Cool the distillate in an ice bath to induce crystallization of the product. Collect the solid product by vacuum filtration, wash with cold water, and dry. Expected yield is typically in the 20-30% range.
Applications in Drug Development and Research
The true value of 2-Hydroxy-4,6-dimethylbenzaldehyde lies in its function as a molecular scaffold. Its primary application is in the synthesis of Schiff bases and their subsequent metal complexes , which have demonstrated a wide spectrum of biological activities.
Synthesis of Schiff Bases and Metal Complexes
A Schiff base is formed via the condensation reaction between the aldehyde group of 2-Hydroxy-4,6-dimethylbenzaldehyde and a primary amine. The resulting imine (-C=N-) linkage, along with the phenolic hydroxyl group, creates a bidentate or polydentate chelation site for metal ions.
Caption: Workflow for Schiff Base and Metal Complex Synthesis.
Biological Activity and Mechanisms of Action
Derivatives of 2-Hydroxy-4,6-dimethylbenzaldehyde are actively being researched for their therapeutic potential.
Schiff bases derived from salicylaldehydes have emerged as promising anticancer agents. Recent studies have elucidated their mechanism of action, providing a strong rationale for their development.
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Mechanism: Certain Schiff base derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways. One critical target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is often dysregulated in cancer, promoting cell survival and proliferation. These compounds can alter the expression of genes within this pathway, leading to cell cycle arrest and mitochondrial dysfunction, ultimately triggering apoptosis.[4] This mechanism highlights the potential of these compounds to overcome chemoresistance in certain cancer types.[4]
Both the Schiff base ligands and their metal complexes often exhibit significant antibacterial and antifungal properties.
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Mechanism: The antimicrobial efficacy is often enhanced upon chelation with a metal ion. The proposed mechanisms include:
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Interference with Cell Processes: The imine group (-C=N-) can form hydrogen bonds with active sites on cellular components (e.g., enzymes, DNA), disrupting their normal function.
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Cell Wall Damage: The lipophilic nature of the complexes, which is greater than that of the free ligand, facilitates their transport across the microbial cell membrane. This can lead to increased disruption of cell wall integrity, causing leakage of cellular contents and cell death.
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Oxidative Processes: The coordinated metal ion itself can play a role. For instance, palladium complexes may be involved in oxidation processes within the cell that are detrimental to the microbe.
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Safety and Handling
As with any laboratory chemical, proper handling of 2-Hydroxy-4,6-dimethylbenzaldehyde is essential.
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Hazards: The compound may cause skin and serious eye irritation. It is advisable to avoid breathing dust and ensure handling in a well-ventilated area.
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The material may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Hydroxy-4,6-dimethylbenzaldehyde is more than a simple aromatic aldehyde; it is a key building block for the development of functionally complex molecules. Its straightforward, regioselective synthesis via the Duff reaction and the versatile reactivity of its functional groups make it an invaluable tool for chemists. The profound biological activities exhibited by its Schiff base derivatives, particularly in the realms of anticancer and antimicrobial research, underscore its importance and potential for future drug discovery and development programs. The mechanistic insights provided in this guide are intended to empower researchers to fully leverage the chemical potential of this versatile scaffold.
References
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Filo. (2025). What is the Duff reaction using boric acid? Retrieved January 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 591070, 2-Hydroxy-4,6-dimethylbenzaldehyde. Retrieved January 6, 2026, from [Link].
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Karaosmanoğlu, T., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell Biochemistry and Biophysics. Published online July 16, 2025. [Link]
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Oza, C., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Chemistry. [Link]
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Liggett, R. W., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), Article 23. [Link]
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Wikipedia. (n.d.). Duff reaction. Retrieved January 6, 2026, from [Link]
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Niculescu, M., et al. (2014). Antibacterial Activity of Pd(II) Complexes with Salicylaldehyde-Amino Acids Schiff Bases Ligands. Journal of the Serbian Chemical Society. [Link]
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Gudipudi, A., et al. (2018). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Open Journal of Synthesis Theory and Applications, 7, 29-41. [Link]
